molecular formula C20H25N5O8S B2490948 Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1428360-27-3

Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No.: B2490948
CAS No.: 1428360-27-3
M. Wt: 495.51
InChI Key: OFBZYUYPKSEESK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a piperazine core substituted with an ethyl carboxylate group, an acetyl-linked azetidine ring, and a thiophene-containing 1,2,4-oxadiazole moiety. The oxalate salt form enhances its crystallinity and solubility in polar solvents compared to the free base.

Properties

IUPAC Name

ethyl 4-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-7-5-22(6-8-23)15(24)12-21-10-13(11-21)17-19-16(20-27-17)14-4-3-9-28-14;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBZYUYPKSEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex compound that incorporates a thiophene moiety and a 1,2,4-oxadiazole ring, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure includes:

  • A thiophene ring, contributing to its biological activity.
  • A 1,2,4-oxadiazole ring known for its role in various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notable findings include:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that compounds with similar structures present IC50 values ranging from 0.12 to 15.63 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound TypeCell LineIC50 (µM)
Ethyl 4-(...)MCF-7TBD
Oxadiazole DerivativeA5490.12 - 2.78

The mechanism through which this compound exerts its effects is believed to involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase p53 expression levels in cancer cells, leading to programmed cell death .
  • Inhibition of Proliferation : The introduction of electron-withdrawing groups (EWG) in the structure enhances the antiproliferative activity against cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

Study on Antiviral Activity

A study evaluated the antiviral properties of oxadiazole derivatives against hepatitis B virus (HBV). The results indicated that these compounds demonstrated significant antiviral activity through inhibition of viral replication .

In Vivo Studies

In vivo evaluations have shown that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases associated with cancer progression at nanomolar concentrations . This suggests a promising avenue for developing targeted cancer therapies.

Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly. For example, derivatives of ethyl piperazine have been synthesized using this technique, demonstrating promising biological activities.
  • Conventional Organic Synthesis : Traditional methods also yield this compound but may require longer reaction times and more rigorous conditions .

Biological Activities

The biological applications of Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate are diverse:

Antimicrobial Activity

Studies have highlighted the compound's effectiveness against various bacterial strains. The presence of the oxadiazole ring enhances lipophilicity, allowing better penetration through cell membranes and increasing antimicrobial efficacy .

Anticancer Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds targeting thymidylate synthase (an enzyme crucial for DNA synthesis) have been developed with IC50 values ranging from 0.47 to 1.4 µM . This suggests potential for the compound in cancer therapy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in various studies. It inhibits key enzymes involved in cancer progression and inflammation, making it a candidate for further development as a therapeutic agent .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • Study on Antimicrobial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with low minimum inhibitory concentrations (MICs).
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of compounds similar to this compound against various cancer cell lines. The findings revealed significant cytotoxicity correlated with structural modifications in the oxadiazole ring .

Comparison with Similar Compounds

Structural Analog 1: Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate

Key Features :

  • Core : Piperazine with ethyl carboxylate.
  • Substituents : Thiazolo-triazole fused ring and 3-fluorophenyl group.

Comparison :

  • Bioactivity : Thiazolo-triazole moieties are linked to antiviral and anti-inflammatory activities. The absence of an oxadiazole or azetidine ring may limit metabolic stability compared to the target compound .

Structural Analog 2: Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate

Key Features :

  • Core : Piperazine with ethyl carboxylate.
  • Substituents : Chlorophenyl-triazolopyrimidine group.
  • Salt Form : Free base.

Comparison :

  • Electronic Profile : The chlorophenyl group provides moderate electron-withdrawing effects, balancing lipophilicity and solubility.
  • Applications: Triazolopyrimidine derivatives are often used in kinase inhibition.

Structural Analog 3: Azetidin-2-one Derivatives (e.g., Muhammed et al., 2023)

Key Features :

  • Core : Azetidin-2-one (β-lactam) ring.
  • Substituents : Varied aryl and hydrazone groups.

Comparison :

  • Ring Stability: The β-lactam ring in azetidin-2-one is prone to hydrolysis, whereas the target compound’s azetidine ring (non-lactam) offers greater stability.
  • Bioactivity: Azetidin-2-ones are known for antibacterial activity, but the target compound’s oxadiazole-thiophene system may broaden its mechanism of action, such as ferroptosis induction in cancer cells (inferred from trends in ) .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Azetidin-2-one Derivatives
Core Structure Piperazine-azetidine-oxadiazole-thiophene Piperazine-thiazolo-triazole Piperazine-triazolopyrimidine Azetidin-2-one
Key Functional Groups Oxadiazole, thiophene, oxalate salt Fluorophenyl, thiazolo-triazole Chlorophenyl, triazolopyrimidine β-lactam, hydrazone
Solubility High (oxalate salt) Moderate (free base) Moderate (free base) Low (free base)
Metabolic Stability High (oxadiazole) Moderate High (triazolopyrimidine) Low (β-lactam hydrolysis)
Potential Bioactivity Anticancer, enzyme inhibition Antiviral, anti-inflammatory Kinase inhibition Antibacterial

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization reactions similar to those in azetidin-2-one derivatives, such as hydrazone formation and oxadiazole ring closure .
  • Pharmacokinetics : The oxalate salt improves bioavailability, a critical advantage over free-base analogs like those in and .

Preparation Methods

Preparation of Thiophene-2-Carboxamidoxime

Thiophene-2-carbonitrile (10 mmol) is reacted with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux for 6 hours. The amidoxime intermediate precipitates upon cooling, yielding 85–90% after recrystallization from ethanol.

Cyclocondensation with Ethyl Chlorooxalate

The amidoxime (5 mmol) is treated with ethyl chlorooxalate (5.5 mmol) in dry dichloromethane (DCM) with triethylamine (6 mmol) as a base. Stirring at 0°C for 2 hours followed by reflux for 4 hours yields ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate (78% yield). Hydrolysis with 2M NaOH in ethanol/water (1:1) at 60°C for 3 hours provides the carboxylic acid derivative (92% yield).

Functionalization of Azetidine

The azetidine ring is functionalized at the 3-position to accommodate the oxadiazole moiety.

Synthesis of 3-Aminoazetidine Hydrochloride

N-Boc-azetidine-3-carboxylic acid (1) is reduced using borane-tetrahydrofuran (BH₃·THF) in tetrahydrofuran (THF) at 0°C, followed by Boc deprotection with HCl/dioxane to yield 3-aminoazetidine hydrochloride (2) in 76% yield.

Coupling with 1,2,4-Oxadiazole Carboxylic Acid

The carboxylic acid (from Section 1.2) is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which is coupled with 3-aminoazetidine hydrochloride (2) in DCM with N,N-diisopropylethylamine (DIPEA) (3 equiv). The reaction proceeds at room temperature for 12 hours, yielding 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (3) in 68% yield.

Synthesis of Ethyl Piperazine-1-Carboxylate Acetyl Intermediate

The piperazine backbone is functionalized with an acetyl group and ethyl carboxylate.

N-Alkylation of Piperazine

Piperazine (10 mmol) is reacted with ethyl chloroformate (12 mmol) in acetonitrile at 0°C, followed by warming to room temperature for 6 hours. Ethyl piperazine-1-carboxylate is obtained in 89% yield.

Acetylation with Bromoacetyl Bromide

Bromoacetyl bromide (5.5 mmol) is added dropwise to ethyl piperazine-1-carboxylate (5 mmol) in DCM with DIPEA (6 mmol). After 4 hours, the product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding ethyl 4-(bromoacetyl)piperazine-1-carboxylate (82%).

Coupling of Azetidine-Oxadiazole and Piperazine-Acetyl Moieties

The final assembly involves nucleophilic substitution between the azetidine and bromoacetyl intermediates.

N-Alkylation Reaction

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (3) (4 mmol) is reacted with ethyl 4-(bromoacetyl)piperazine-1-carboxylate (4.4 mmol) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃, 8 mmol) as a base at 80°C for 8 hours. The crude product is purified via silica gel chromatography (methanol/DCM, 1:9), yielding the target compound as a free base (63%).

Oxalate Salt Formation

The free base is converted to its oxalate salt for improved stability.

Salt Crystallization

The free base (2 mmol) is dissolved in hot ethanol (10 mL) and treated with oxalic acid dihydrate (2.2 mmol) in ethanol (5 mL). The mixture is cooled to 4°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the oxalate salt (91%).

Analytical Data and Optimization

Table 1. Reaction Conditions for Key Steps

Step Reagents/Conditions Yield (%)
1.2 Ethyl chlorooxalate, DCM, TEA 78
2.2 SOCl₂, DIPEA, DCM 68
4.1 Cs₂CO₃, DMF, 80°C 63
5.1 Oxalic acid, ethanol 91

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, 3H, J=7.1 Hz), 3.42–3.58 (m, 8H, piperazine), 4.12 (q, 2H, J=7.1 Hz), 4.65 (s, 2H, acetyl), 7.12–7.89 (m, 3H, thiophene).
  • LC-MS (ESI+) : m/z 504.2 [M+H]⁺.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including:

  • Azetidine-oxadiazole coupling : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboxamide precursors under reflux with catalysts like triethylamine .
  • Piperazine-acetyl linkage : Amide bond formation between the azetidine moiety and the piperazine-carboxylate group using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Oxalate salt formation : Final acid-base reaction with oxalic acid in ethanol to improve crystallinity . Optimization strategies : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst ratios to minimize side products. Monitor progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR (¹H, ¹³C, and 2D) : Assigns proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, piperazine methylene at δ 3.4–3.6 ppm) and verifies connectivity .
  • IR spectroscopy : Identifies key functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~534.2) and fragmentation patterns .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with membrane preparations. Use Scatchard analysis to determine Kd and Bmax.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular docking (AutoDock Vina) : Predict binding poses of the compound to targets (e.g., COX-2 active site). Prioritize derivatives with improved hydrogen bonding (oxadiazole N-atoms) and hydrophobic interactions (thiophene ring) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

Q. What strategies resolve contradictions in NMR data for stereochemical assignments?

  • NOESY/ROESY : Detect spatial proximity between azetidine protons and the piperazine ring to confirm relative configuration .
  • X-ray crystallography : Resolve absolute stereochemistry. Compare experimental data (e.g., CCDC deposition) with DFT-optimized structures to validate assignments .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Meta-analysis : Normalize data using standardized protocols (e.g., fixed cell viability assay endpoints). Account for variables like cell passage number or serum concentration .
  • SAR studies : Systematically modify substituents (e.g., oxadiazole vs. thiadiazole) to isolate contributions to activity. Use ANOVA to identify statistically significant trends .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of the ester group) .
  • Thermal analysis (TGA/DSC) : Determine melting points (expected ~180–190°C) and decomposition profiles. Correlate with excipient compatibility in formulation studies .

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